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Compound of Interest

Compound Name: (R)-3-Methylmorpholine

Cat. No.: B152330 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-3-Methylmorpholine is a chiral cyclic amine that holds significant potential as

a versatile building block and reagent in modern organic synthesis. Its stereochemically defined

structure makes it a valuable tool in the synthesis of complex chiral molecules, particularly in

the development of novel therapeutics. This document provides a detailed guide to the

properties, handling, and a key application of morpholine derivatives in peptide synthesis, with

a focus on adapting these methods for the use of (R)-3-Methylmorpholine.

Properties and Handling of (R)-3-Methylmorpholine
(R)-3-Methylmorpholine is a colorless liquid with a characteristic amine odor.[1] Proper

handling and storage are crucial for maintaining its purity and ensuring laboratory safety.

1.1 Physical and Chemical Properties
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Property Value Reference

CAS Number 74572-04-6 [1][2][3]

Molecular Formula C₅H₁₁NO [1][3]

Molecular Weight 101.15 g/mol [3]

Boiling Point 137.1 ± 15.0 °C at 760 mmHg [3]

Density 0.9 ± 0.1 g/cm³ [3]

Solubility
Soluble in water and organic

solvents.[1]

Appearance Colorless liquid [1][4]

1.2 Safety and Handling Precautions

(R)-3-Methylmorpholine is classified as harmful if swallowed, in contact with skin, or if inhaled.

[3][5][6][7] It can cause skin and serious eye irritation, as well as respiratory irritation.[5][6][7]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles, and a lab coat.[3]

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[3]

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from

oxidizing agents and sources of ignition.[3][6] Refrigerated storage is recommended.[3][8]

Disposal: Dispose of in accordance with local, regional, and national regulations.[3]

Application in Amide Bond Formation
Amide bond formation is a cornerstone of peptide synthesis and the broader chemical industry.

The use of N-methylmorpholine (NMM), a close structural analog of (R)-3-Methylmorpholine,

is well-established as a preferred base in combination with the coupling reagent n-

propanephosphonic acid anhydride (T3P). This combination is known for its ability to promote
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efficient amide bond formation with minimal epimerization, a critical consideration when

working with chiral substrates.

The following protocol details a general procedure for T3P-mediated amide coupling using a

morpholine-based promoter. While this protocol specifies the achiral N-methylmorpholine, the

use of (R)-3-Methylmorpholine as a chiral base could offer unique advantages in

stereoselective syntheses, potentially influencing the stereochemical outcome of reactions

involving prochiral centers or dynamic kinetic resolutions.

2.1 Experimental Protocol: T3P-Mediated Amide Coupling

This protocol describes the coupling of a carboxylic acid and an amine using T3P and a

morpholine derivative as a base.

Materials:

Carboxylic acid

Amine (or its hydrochloride salt)

(R)-3-Methylmorpholine (or N-methylmorpholine)

n-Propanephosphonic acid anhydride (T3P), 50% solution in a suitable solvent (e.g., ethyl

acetate)

Anhydrous solvent (e.g., ethyl acetate, tetrahydrofuran)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and

under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0

equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent. If the
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amine is provided as a hydrochloride salt, add one additional equivalent of (R)-3-
Methylmorpholine to neutralize the salt.

Base Addition: Add (R)-3-Methylmorpholine (1.5-2.0 equivalents) to the reaction mixture.

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

Coupling Agent Addition: Slowly add the T3P solution (1.2-1.5 equivalents) dropwise to the

cooled reaction mixture, maintaining the temperature at 0 °C. A mild exotherm may be

observed.

Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the

progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS) until the starting materials are consumed.

Work-up:

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

Combine the organic layers and wash with brine.

Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

2.2 Quantitative Data: Amide Coupling Reactions

The following table presents representative data for T3P-mediated amide coupling reactions

using N-methylmorpholine (NMM) as the base. These values can serve as a benchmark when

exploring the use of (R)-3-Methylmorpholine.
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Entry
Carboxyli
c Acid

Amine Base Solvent Yield (%)
Epimeriza
tion (%)

1

N-Boc-L-

Phenylalan

ine

Benzylami

ne
NMM

Ethyl

Acetate
>95 <1

2
N-Cbz-L-

Proline
Aniline NMM

Tetrahydrof

uran
>90 <2

3 Acetic Acid Morpholine NMM
Dichlorome

thane
>98 N/A

Data is representative and may vary based on specific substrates and reaction conditions.

Role in Drug Development: Chiral Morpholines as
Pharmacophores
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous

approved drugs. The introduction of a chiral center, as in (R)-3-Methylmorpholine, allows for

fine-tuning of the pharmacological properties of a drug candidate, including its potency,

selectivity, and pharmacokinetic profile.

Chiral morpholine derivatives have been identified as potent and selective antagonists for

dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders.

[9] The precise stereochemistry of the morpholine ring is often critical for optimal interaction

with the target receptor.

3.1 Signaling Pathway: Dopamine Receptor Antagonism

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in

neurotransmission. Antagonists of these receptors can modulate downstream signaling

pathways, offering therapeutic benefits in conditions characterized by dopamine dysregulation.
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Caption: Dopamine receptor antagonism by a chiral morpholine derivative.

3.2 Experimental Workflow: Synthesis of a Chiral Morpholine-based Drug Candidate

The synthesis of a chiral morpholine-containing drug candidate often involves a multi-step

sequence. The following diagram illustrates a general workflow.
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Caption: General synthetic workflow for a chiral morpholine drug candidate.
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Conclusion: (R)-3-Methylmorpholine represents a valuable chiral building block for organic

synthesis and drug discovery. While specific, documented applications as a chiral catalyst or

auxiliary are still emerging, its structural similarity to well-established reagents like N-

methylmorpholine suggests significant potential. The protocols and data presented here

provide a solid foundation for researchers to explore the utility of (R)-3-Methylmorpholine in

developing novel, stereochemically defined molecules with important applications in the

pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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